molecular formula C12H16N2O3S B2551478 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide CAS No. 941935-17-7

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Cat. No. B2551478
CAS RN: 941935-17-7
M. Wt: 268.33
InChI Key: GPEWGZMYZKGLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is not directly mentioned in the provided papers. However, the papers do discuss various methanesulfonamide derivatives, which can provide insights into the general behavior and characteristics of such compounds. Methanesulfonamides are a class of compounds that often exhibit biological activity and can serve as intermediates in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of methanesulfonamide derivatives can involve various chemical reactions, including the use of protic ionic liquids as catalysts , Sonogashira cross-coupling , and the preparation of N-acyl derivatives . For example, nicotinium methane sulfonate (NMS) is synthesized from nicotine and methane sulfonic acid and shows catalytic activity in the synthesis of 2-amino-3-cyanopyridines . Similarly, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides are prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide and serve as N-acylation reagents .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the presence of an amide group attached to a methanesulfonyl moiety, which can influence the conformation and hydrogen bonding patterns of the molecule . For instance, the conformation of the N-H bond in N-(3,4-dimethylphenyl)methanesulfonamide is anti to the meta-methyl group, and the molecules are packed into chains through N-H...O hydrogen bonding . The presence of different substituents on the phenyl ring can lead to variations in bond parameters and torsion angles .

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions, including oxidation to form aminoxyl radicals , and can act as ligands for metal coordination due to their ability to form N-H...N hydrogen bonds . The presence of functional groups such as the methanesulfonyl group can also influence the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure and the nature of their substituents. These properties can include solubility, melting point, and the ability to form different types of hydrogen bonds and self-associates in solution or in the solid state . The presence of electron-withdrawing or electron-donating groups can affect the acidity and basicity of the compound, as well as its catalytic activity .

Scientific Research Applications

Environmental Applications and Methane Conversion

Methane Oxidation and Emission in Soils : Methane (CH4) production and mitigation in various environments, especially soils, have been a significant area of research. Methane is a potent greenhouse gas, and understanding its production and mitigation mechanisms is crucial for environmental management. Studies have identified factors affecting methane production in soils, including the impact of fertilizers and soil management practices. Techniques to reduce methane emissions involve optimizing soil conditions and fertilizer use to minimize the suppression of methanotrophic bacteria, which play a critical role in methane oxidation (Mishra, Shukla, & Shukla, 2018).

Advanced Oxidation Processes (AOPs) : The potential of persulfate-based AOPs as alternatives to traditional hydrogen peroxide-based processes for water treatment and environmental remediation has been explored. These processes, which may involve different in-situ generated oxidants such as sulfate radical and singlet oxygen, offer promising avenues for the degradation of a wide range of organic pollutants in water systems. However, the activation mechanisms of peroxymonosulfate and peroxydisulfate, along with the formation pathways of oxidizing species, are areas requiring further investigation to optimize these technologies for practical use (Lee, von Gunten, & Kim, 2020).

Biological and Biochemical Research

Methanotrophic Bacteria and Methane Utilization : Research into methanotrophs, bacteria capable of using methane as their sole carbon source, highlights the potential biotechnological applications of these organisms. Methanotrophs can be utilized for producing single-cell protein, biopolymers, and other valuable compounds using methane, thereby offering an environmentally friendly method of converting a potent greenhouse gas into useful products. This area of research underscores the importance of understanding and leveraging the biological processes involved in methane conversion to address environmental challenges (Strong, Xie, & Clarke, 2015).

Future Directions

The pyrrolidine ring, a key feature of “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in the design of new pyrrolidine compounds with different biological profiles will likely continue to leverage this versatile scaffold .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-8-10(13-18(2,16)17)5-6-11(9)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEWGZMYZKGLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.